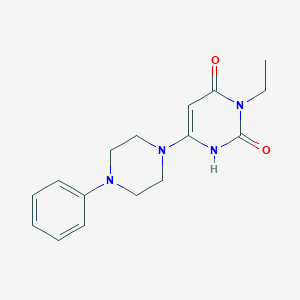
(2R)-2,5,5-Trimethylheptan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2,5,5-Trimethylheptan-1-ol is a chemical compound that belongs to the class of alcohols. This compound is also known as phytol, which is a diterpene alcohol that is commonly found in plants, especially in green leafy vegetables. Phytol is widely used in scientific research due to its unique properties and applications.
科学研究应用
Phytol has various scientific research applications due to its unique properties. It is widely used in the field of biochemistry, especially in the study of the biosynthesis of chlorophyll. Phytol is also used in the study of the metabolism of carotenoids, which are pigments that are commonly found in plants. Phytol is also used in the study of the synthesis of vitamin E, which is an important antioxidant that is essential for human health.
作用机制
Phytol acts as a precursor for the synthesis of various compounds, such as chlorophyll, carotenoids, and vitamin E. Phytol is also known to have antioxidant properties, which can protect cells from oxidative damage. Additionally, phytol has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Biochemical and Physiological Effects
Phytol has various biochemical and physiological effects on the body. It has been shown to have a positive effect on lipid metabolism, which can reduce the risk of cardiovascular disease. Phytol has also been shown to have a positive effect on glucose metabolism, which can reduce the risk of type 2 diabetes. Additionally, phytol has been shown to have a positive effect on the immune system, which can enhance the body's ability to fight infections.
实验室实验的优点和局限性
Phytol has various advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, phytol is a non-toxic compound that can be used in various experiments without causing harm to the researchers or the subjects. However, phytol also has some limitations for lab experiments. It is a hydrophobic compound that can be difficult to dissolve in water. Additionally, phytol can be expensive to synthesize, which can limit its use in some experiments.
未来方向
There are various future directions for the use of phytol in scientific research. One possible direction is the study of the effects of phytol on cancer cells. Phytol has been shown to have anti-inflammatory and antioxidant properties, which can potentially reduce the risk of cancer. Another possible direction is the study of the effects of phytol on the gut microbiome. Phytol has been shown to have a positive effect on gut health, which can potentially reduce the risk of various diseases, such as inflammatory bowel disease. Additionally, phytol can be used in the development of new drugs and therapies for various diseases, such as cardiovascular disease and diabetes.
Conclusion
In conclusion, (2R)-2,5,5-Trimethylheptan-1-ol, also known as phytol, is a chemical compound that is widely used in scientific research due to its unique properties and applications. Phytol can be synthesized from chlorophyll, and it is used in the study of various biochemical and physiological processes in the body. Phytol has various advantages for lab experiments, but it also has some limitations. There are various future directions for the use of phytol in scientific research, such as the study of its effects on cancer cells and the gut microbiome.
合成方法
Phytol can be synthesized from chlorophyll, which is a green pigment found in plants. The process involves the extraction of chlorophyll from the plant material, followed by the hydrolysis of chlorophyll to release phytol. The hydrolysis of chlorophyll can be achieved by using various methods, such as acid hydrolysis, enzymatic hydrolysis, or alkaline hydrolysis. After the hydrolysis, phytol can be purified by using various methods, such as column chromatography, recrystallization, or distillation.
属性
IUPAC Name |
(2R)-2,5,5-trimethylheptan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-5-10(3,4)7-6-9(2)8-11/h9,11H,5-8H2,1-4H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFPTQIWXRIYDE-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CCC(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)CC[C@@H](C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2,5,5-Trimethylheptan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2383414.png)
![N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide](/img/structure/B2383415.png)
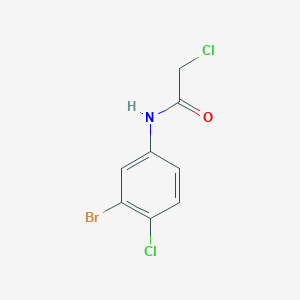
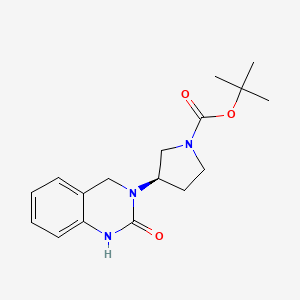
![N-(4-isopropylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2383422.png)
![2-[2-(Benzyloxy)phenoxy]acetic acid](/img/structure/B2383423.png)
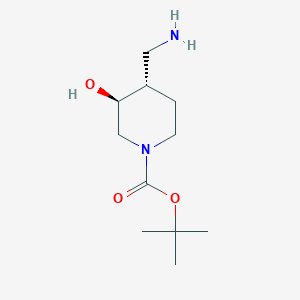
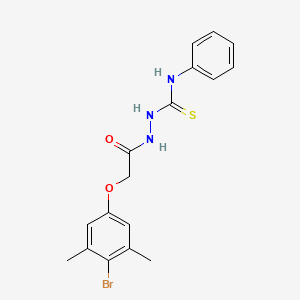
![6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid](/img/structure/B2383426.png)
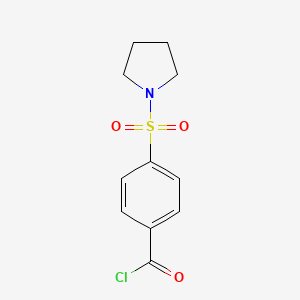


![2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole](/img/structure/B2383432.png)
